Cas no 953755-07-2 ((2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine)

(2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- [2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine
- (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine
-
- Inchi: 1S/C14H16N2O/c1-10-3-4-13(7-11(10)2)17-14-8-12(9-15)5-6-16-14/h3-8H,9,15H2,1-2H3
- InChI Key: YSFMVOWBXNBZLO-UHFFFAOYSA-N
- SMILES: O(C1C=C(C=CN=1)CN)C1C=CC(C)=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 234
- Topological Polar Surface Area: 48.1
- XLogP3: 2.3
(2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58081-0.1g |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
953755-07-2 | 0.1g |
$565.0 | 2023-02-09 | ||
Enamine | EN300-58081-10.0g |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
953755-07-2 | 10.0g |
$2762.0 | 2023-02-09 | ||
Enamine | EN300-58081-0.5g |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
953755-07-2 | 0.5g |
$616.0 | 2023-02-09 | ||
Enamine | EN300-58081-0.25g |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
953755-07-2 | 0.25g |
$591.0 | 2023-02-09 | ||
Enamine | EN300-58081-5.0g |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
953755-07-2 | 5.0g |
$1862.0 | 2023-02-09 | ||
Enamine | EN300-58081-2.5g |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
953755-07-2 | 2.5g |
$1258.0 | 2023-02-09 | ||
Enamine | EN300-58081-0.05g |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
953755-07-2 | 0.05g |
$539.0 | 2023-02-09 | ||
Enamine | EN300-58081-1.0g |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine |
953755-07-2 | 1g |
$0.0 | 2023-06-08 |
(2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine Related Literature
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine
Introduction to (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine, with the CAS number 953755-07-2, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This introduction delves into the compound's characteristics, its synthesis, and its relevance in contemporary research, particularly in the context of drug discovery and molecular interactions.
The molecular structure of (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine is characterized by a pyridine core substituted with a phenoxy group at the 2-position and a methylamino group at the 4-position. The presence of two methyl groups on the phenyl ring enhances its lipophilicity, making it a promising candidate for various biological assays. The pyridine moiety is particularly noteworthy as it serves as a versatile scaffold for further chemical modifications, enabling the development of novel derivatives with tailored properties.
In recent years, there has been a surge in research focused on identifying small molecules that can modulate protein-protein interactions (PPIs) and other critical biological pathways. The structural features of (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine make it an attractive candidate for such studies. For instance, its ability to interact with aromatic residues in protein binding pockets has been explored in computational studies, suggesting potential applications in the development of inhibitors for kinases and other enzyme targets.
The synthesis of (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the phenoxy group efficiently. The synthesis process is often accompanied by rigorous purification steps to isolate the desired product from impurities, which is crucial for subsequent biological evaluations.
One of the most compelling aspects of (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine is its potential in drug discovery. Researchers have been investigating its interactions with various biological targets to uncover new therapeutic applications. For example, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain cancer-related pathways by interfering with key signaling molecules. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-based drug design.
The pharmacokinetic properties of (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine are also of great interest. Its moderate solubility in both aqueous and organic solvents suggests potential for oral administration or topical application. Furthermore, preliminary pharmacokinetic studies indicate that it exhibits reasonable bioavailability and metabolic stability, which are essential characteristics for any drug candidate.
In conclusion, (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine (CAS no. 953755-07-2) represents a fascinating compound with significant potential in chemical research and drug development. Its unique structural features, coupled with its synthetic accessibility and promising biological activities, make it a valuable asset for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in shaping the future of pharmaceuticals.
953755-07-2 ((2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine) Related Products
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 503537-97-1(4-bromooct-1-ene)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)




